molecular formula C18H11Cl2N2O3Na B118745 Gavestinel sodium CAS No. 153436-38-5

Gavestinel sodium

Cat. No. B118745
M. Wt: 397.2 g/mol
InChI Key: GRSDSTMFQHAESM-UHDJGPCESA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gavestinel, also known as GV-150,526A, is a highly potent and selective non-competitive antagonist acting at the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex . It displays over 1000-fold selectivity over NMDA, AMPA, and kainate binding sites and is orally bioavailable and active in vivo .


Synthesis Analysis

Gavestinel was synthesized by substituting indole-2-carboxylate at the C-3 position with an unsaturated lateral side chain . The hydrolysis of the ethyl ester group afforded GV-150526 as a sodium salt derivative .


Molecular Structure Analysis

The molecular formula of Gavestinel sodium is C18H11Cl2N2NaO3 . The formal name is 4,6-dichloro-3-[(1E)-3-oxo-3-(phenylamino)-1-propen-1-yl]-1H-indole-2-carboxylic acid, monosodium salt .


Chemical Reactions Analysis

Gavestinel is a highly potent and selective non-competitive antagonist acting at the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex .


Physical And Chemical Properties Analysis

The average mass of Gavestinel sodium is 397.187 Da and the monoisotopic mass is 396.004456 Da .

Scientific Research Applications

Neuroprotective Potential in Acute Stroke

Gavestinel sodium in Acute Ischemic Stroke : Gavestinel sodium, a selective antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, was explored for its neuroprotective potential in acute ischemic stroke. A study found that despite its theoretical benefits, treatment with gavestinel within 6 hours of acute ischemic stroke did not improve the functional outcome, as assessed by the Barthel index at 3 months. The study concluded that gavestinel did not demonstrate the expected clinical efficacy in improving outcomes after acute ischemic stroke (Lees et al., 2000).

Safety and Behavioral Impact

Lack of Phencyclidine-like Behavioral Effects : Gavestinel was investigated for its potential behavioral effects, specifically its ability to substitute for phencyclidine (PCP) in rats and rhesus monkeys. The study concluded that gavestinel did not exhibit PCP-like effects, suggesting a low abuse liability. This indicates that gavestinel's receptor interactions do not lead to the psychoactive and potentially harmful effects associated with PCP (Beardsley et al., 2002).

Impact on Cerebral Infarcts and Intracerebral Hemorrhage

Effect on Cerebral Infarcts : Another study focused on the impact of gavestinel on cerebral infarcts in acute stroke patients. Despite the theoretical neuroprotective role of gavestinel, the study did not observe any significant effect on infarct volume. This aligns with the clinical outcomes observed in other trials, suggesting that gavestinel may not significantly influence the progression or resolution of ischemic cerebral infarcts (Warach et al., 2006).

Ineffectiveness in Intracerebral Hemorrhage : A comprehensive analysis from the GAIN International and GAIN Americas studies examined the effect of gavestinel on patients with primary intracerebral hemorrhage. The findings were consistent with those for ischemic stroke, indicating that gavestinel did not provide significant benefit or harm to patients with intracerebral hemorrhage. This further reinforced the notion that gavestinel's clinical efficacy in stroke management, whether ischemic or hemorrhagic, was not significant (Haley et al., 2005).

properties

IUPAC Name

sodium;3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3.Na/c19-10-8-13(20)16-12(17(18(24)25)22-14(16)9-10)6-7-15(23)21-11-4-2-1-3-5-11;/h1-9,22H,(H,21,23)(H,24,25);/q;+1/p-1/b7-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSDSTMFQHAESM-UHDJGPCESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165327
Record name GV 150526A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gavestinel sodium

CAS RN

153436-38-5
Record name GV 150526A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153436385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GV 150526A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GAVESTINEL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80W7787JVB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gavestinel sodium
Reactant of Route 2
Gavestinel sodium
Reactant of Route 3
Reactant of Route 3
Gavestinel sodium
Reactant of Route 4
Gavestinel sodium
Reactant of Route 5
Gavestinel sodium
Reactant of Route 6
Gavestinel sodium

Citations

For This Compound
7
Citations
M Bayes, X Rabasseda, JR Prous - Methods and findings in …, 2005 - europepmc.org
… , epratuzumab, erlotinib hydrochloride, ertapenem sodium, eszopiclone, everolimus, ezetimibe; Fludarabine, fondaparinux sodium; gamma-Hydroxybutyrate sodium, gavestinel sodium, …
Number of citations: 36 europepmc.org
RL Sacco, JT DeRosa, EC Haley Jr, B Levin… - Jama, 2001 - jamanetwork.com
… The study drug was provided in prenumbered packs of amber vials containing gavestinel sodium or vehicle placebo (Glaxo Wellcome Inc, Research Triangle Park, NC). The contents of …
Number of citations: 336 jamanetwork.com
RF Tuma, JJ Legos, FC Barone - Expert opinion on investigational …, 2002 - Taylor & Francis
Given the few options currently available for patients following ischaemic stroke, the recent disappointing failures of several large-scale Phase III clinical trials has made the search for …
Number of citations: 86 www.tandfonline.com
AA Hydrochloride - Drugs of the Future, 2001 - access.portico.org
… Findings of the first phase III clinical trial of gavestinel sodium have been confirmed in a second phase III trial. According to the final analysis of data, there was no difference in outcome …
Number of citations: 2 access.portico.org
NMOC Entjtjes - 1999 - search.proquest.com
… Article on gavestinel sodium Dyker AG, Lees KR. Safety and tolerability of GV150526 (a glycine site antagonist at the N-methyl-D-aspartate receptor) in patients with acute stroke. Stroke …
Number of citations: 0 search.proquest.com
A Antipsychotic - Drugs of the Future, 1999 - access.portico.org
Mitomycin-C and 5-aminolevulinic acid-mediated photodynamic therapy were conducted on the bladder cancer cell line, J82, and the mitomycin resistant derivative, J82MMC, to confirm …
Number of citations: 2 access.portico.org
A racemosus Willd - Aging - access.portico.org
… Gadolinium, 377 Galactofucan sulfate, 705 Galanthamine, 161 Galiximab, 665 Gantacurium chloride, 49 Gastrointestinal motility, 533 Gastrointestinal tolerability, 465 Gavestinel sodium…
Number of citations: 2 access.portico.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.